Aqueous Flavor Threshold vs. 4-Methyloctanoic Acid
In a direct sensory panel study, the flavor detection threshold of 4-methylnonanoic acid in water at 21 °C and pH 2 was determined to be 2.4 ppm, compared to 0.6 ppm for 4-methyloctanoic acid (4-Me-8:0) under identical conditions [1]. 4-Ethyloctanoic acid (4-Et-8:0) exhibited an even lower threshold of 0.006 ppm in a related study [2]. This means 4-Me-9:0 requires a 4-fold higher aqueous concentration than 4-Me-8:0 and approximately 400-fold higher than 4-Et-8:0 to reach sensory detection.
| Evidence Dimension | Flavor detection threshold in aqueous acidic solution |
|---|---|
| Target Compound Data | 4-Methylnonanoic acid: 2.4 ppm |
| Comparator Or Baseline | 4-Methyloctanoic acid: 0.6 ppm; 4-Ethyloctanoic acid: 0.006 ppm |
| Quantified Difference | 4-Me-9:0 threshold is 4× higher than 4-Me-8:0 and ~400× higher than 4-Et-8:0 |
| Conditions | Water, 21 °C, pH 2.0; sensory panel of ~95 judges; Brennand & Lindsay (1982, 1989) |
Why This Matters
For formulators, the higher threshold of 4-Me-9:0 means it functions as a background mutton note rather than a primary impact character compound, enabling finer control over flavor intensity without overpowering the blend—a property that 4-Me-8:0 and 4-Et-8:0 cannot replicate at equivalent dosage.
- [1] Brennand, C.P.; Lindsay, R.C. Sensory discrimination of species related meat flavors. Lebensm.-Wiss. Technol. 1982, 15(5), 249–252. (Thresholds: 4-Me-8:0 = 0.6 ppm, 4-Me-9:0 = 2.4 ppm in water at 21 °C). View Source
- [2] Brennand, C.P.; Ha, J.K.; Lindsay, R.C. Aroma properties and thresholds of some branched-chain and other minor volatile fatty acids occurring in milkfat and meat lipids. J. Sens. Stud. 1989, 4, 105–120. DOI: 10.1111/j.1745-459X.1989.tb00461.x. View Source
